Sulfo-Cyanine5 DBCO

Catalog No.
S15344224
CAS No.
M.F
C53H57KN4O8S2
M. Wt
981.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sulfo-Cyanine5 DBCO

Product Name

Sulfo-Cyanine5 DBCO

IUPAC Name

potassium;1-[6-[[6-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-6-oxohexyl]amino]-6-oxohexyl]-3,3-dimethyl-2-[5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate

Molecular Formula

C53H57KN4O8S2

Molecular Weight

981.3 g/mol

InChI

InChI=1S/C53H58N4O8S2.K/c1-52(2)43-35-41(66(60,61)62)29-31-46(43)55(5)48(52)23-9-6-10-24-49-53(3,4)44-36-42(67(63,64)65)30-32-47(44)56(49)34-18-8-11-25-50(58)54-33-17-7-12-26-51(59)57-37-40-21-14-13-19-38(40)27-28-39-20-15-16-22-45(39)57;/h6,9-10,13-16,19-24,29-32,35-36H,7-8,11-12,17-18,25-26,33-34,37H2,1-5H3,(H2-,54,58,60,61,62,63,64,65);/q;+1/p-1

InChI Key

CIWJZTXKADKPKJ-UHFFFAOYSA-M

Canonical SMILES

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=CC=C3C(C4=C(N3CCCCCC(=O)NCCCCCC(=O)N5CC6=CC=CC=C6C#CC7=CC=CC=C75)C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C.[K+]

Sulfo-Cyanine5 DBCO is a water-soluble fluorescent dye that belongs to the cyanine family of dyes, specifically designed for use in bioconjugation applications. It features a dibenzylcyclooctyne (DBCO) moiety, which allows for copper-free click chemistry reactions with azide-functionalized biomolecules. This compound emits in the red channel, with an absorption maximum at 646 nm and an emission maximum at 662 nm, making it suitable for various biological imaging techniques. The molecular formula of Sulfo-Cyanine5 DBCO is C53H57N4O8S2C_{53}H_{57}N_{4}O_{8}S_{2}, with a molecular weight of approximately 981.27 g/mol .

The unique feature of Sulfo-Cyanine5 DBCO is its ability to undergo strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. This reaction occurs between the DBCO group and azides, yielding a stable triazole product without the need for copper catalysts, which can be toxic in biological systems. The reaction kinetics are significantly faster than traditional copper-catalyzed methods, making it highly efficient for labeling biomolecules in aqueous environments .

Sulfo-Cyanine5 DBCO exhibits excellent fluorescence properties, which are beneficial for various biological applications, including live-cell imaging and tracking biomolecules within complex biological systems. Its water solubility enhances its compatibility with biological samples, allowing for effective labeling of proteins, nucleic acids, and other biomolecules without compromising their integrity or function . The compound's high extinction coefficient and fluorescence quantum yield (approximately 0.28) further contribute to its utility in sensitive detection methods .

The synthesis of Sulfo-Cyanine5 DBCO typically involves the following steps:

  • Preparation of Sulfo-Cyanine5: The initial step involves synthesizing the sulfo-Cyanine5 dye through standard organic synthesis techniques.
  • Introduction of DBCO Moiety: The DBCO functional group is then introduced to the sulfo-Cyanine5 structure via a coupling reaction, often utilizing activated esters or similar reagents that facilitate the formation of stable covalent bonds.
  • Purification: The final product is purified using methods such as high-performance liquid chromatography (HPLC) to ensure high purity levels suitable for research applications .

Sulfo-Cyanine5 DBCO is widely used in various fields, including:

  • Bioconjugation: As a labeling agent for proteins and nucleic acids in biochemical assays.
  • Live-Cell Imaging: Due to its water solubility and robust fluorescence properties, it is ideal for tracking cellular processes in real-time.
  • Diagnostic

Studies involving Sulfo-Cyanine5 DBCO often focus on its interactions with azide-labeled biomolecules. These interactions are characterized by their rapid kinetics and specificity due to the bioorthogonality of the SPAAC reaction. This property minimizes background noise in biological assays and enhances signal clarity, making it an invaluable tool in molecular biology research . Additionally, research has demonstrated its effectiveness in conjugating with various types of biomolecules, including antibodies and oligonucleotides, thereby expanding its application range .

Similar Compounds: Comparison

Several compounds exhibit similarities to Sulfo-Cyanine5 DBCO, particularly in their chemical structure and application potential. Here are some notable examples:

Compound NameMolecular FormulaAbsorption/Emission (nm)Unique Features
Sulfo-Cyanine3 DBCOC43H47N4O8SC_{43}H_{47}N_{4}O_{8}S550/570Shorter wavelength; useful for green fluorescence
Cyanine5.5 DBCOC61H59N4K3O14S4C_{61}H_{59}N_{4}K_{3}O_{14}S_{4}673/691Far-red emission; suitable for deep tissue imaging
Sulfo-Cyanine7 DBCOC55H61N4K3O12S4C_{55}H_{61}N_{4}K_{3}O_{12}S_{4}775/790Near-infrared properties; enhanced tissue penetration
Cy5.5 DBCOC61H59N4K3O14C_{61}H_{59}N_{4}K_{3}O_{14}678/694High brightness; used extensively in multiplex assays

Uniqueness of Sulfo-Cyanine5 DBCO

Sulfo-Cyanine5 DBCO stands out due to its specific absorption/emission characteristics tailored for red fluorescence applications while maintaining excellent water solubility and biocompatibility. Its rapid reaction kinetics without requiring toxic catalysts further enhance its appeal in biological research settings .

Site-Specific Protein Labeling Strategies for Live-Cell Imaging

Site-specific protein labeling using Sulfo-Cyanine5 dibenzocyclooctyne relies on the incorporation of azide-containing unnatural amino acids into target proteins, followed by selective bioconjugation through strain-promoted azide-alkyne cycloaddition [9] [10]. This methodology enables precise control over labeling stoichiometry and positioning, addressing fundamental limitations of traditional protein modification approaches that often yield heterogeneous products [10] [11].

The implementation of site-specific labeling strategies involves two primary approaches: genetic code expansion and post-translational modification systems [9] [12]. Genetic code expansion techniques utilize orthogonal aminoacyl-transfer ribonucleic acid synthetase pairs to incorporate azide-bearing amino acids such as azidophenylalanine into proteins during translation [9]. Following protein expression and purification, the azide-modified proteins undergo reaction with Sulfo-Cyanine5 dibenzocyclooctyne under mild aqueous conditions, typically achieving complete conjugation within 24 hours at room temperature [10].

Research findings demonstrate that site-specific labeling with Sulfo-Cyanine5 dibenzocyclooctyne preserves protein functionality while providing superior fluorescence properties compared to traditional labeling methods [9] [11]. Studies utilizing virus-like particles derived from cowpea chlorotic mottle virus capsid proteins have shown that azide-functionalized positions can be selectively modified with Sulfo-Cyanine5 dibenzocyclooctyne without affecting particle assembly or thermal stability [9]. Sodium dodecyl sulfate polyacrylamide gel electrophoresis analysis confirmed specific labeling only of azide-containing protein variants, with no observable cross-reactivity toward unmodified control proteins [9].

ParameterTraditional NHS LabelingSulfo-Cyanine5 DBCO Labeling
Reaction Time2-4 hours24 hours
Temperature Requirement4°CRoom temperature
pH SensitivityHigh (pH 7-9)Low (pH 4-10)
Labeling Efficiency60-80%>95%
Product HomogeneityHeterogeneousHomogeneous
Protein Activity Retention70-85%>90%

The bioorthogonal nature of strain-promoted azide-alkyne cycloaddition reactions enables protein labeling in live cell environments without interference from endogenous cellular components [11] [8]. Live-cell imaging applications benefit from the rapid reaction kinetics and absence of cytotoxic catalysts, allowing real-time visualization of protein dynamics without perturbing cellular processes [13] [3]. Fluorescence microscopy studies have demonstrated successful tracking of membrane-bound and cytoplasmic proteins labeled with Sulfo-Cyanine5 dibenzocyclooctyne over extended time periods, revealing previously inaccessible information about protein trafficking and localization patterns [11] [14].

Advanced protein labeling strategies have incorporated dual-labeling approaches, combining Sulfo-Cyanine5 dibenzocyclooctyne with complementary fluorophores to enable multiplexed imaging experiments [9]. These methodologies utilize proteins containing both azide and maleimide-reactive cysteine residues, allowing sequential labeling with different fluorescent probes to study protein-protein interactions and conformational changes [9] [11].

Nucleic Acid Tagging Approaches for Single-Molecule Tracking Studies

Nucleic acid labeling with Sulfo-Cyanine5 dibenzocyclooctyne employs azide-modified oligonucleotides or nucleotides as substrates for copper-free click chemistry reactions [15] [16]. This approach enables high-force-compatible anchoring of deoxyribonucleic acid molecules for single-molecule biophysics experiments while maintaining the structural integrity of nucleic acid substrates [15].

The preparation of azide-functionalized nucleic acids involves several methodologies, including incorporation of azide-modified nucleotides during solid-phase synthesis and post-synthetic modification of amino-functionalized oligonucleotides [17] [16]. Commercial availability of azide-containing phosphoramidites enables direct incorporation at 5-prime, 3-prime, or internal positions during automated synthesis [16]. Alternative approaches utilize azide-containing nucleoside triphosphates for enzymatic incorporation during polymerase chain reactions or primer extension reactions [16].

Single-molecule tracking studies utilizing Sulfo-Cyanine5 dibenzocyclooctyne-labeled nucleic acids have demonstrated superior performance in magnetic tweezers experiments, withstanding forces exceeding 100 piconewtons without detachment [15]. The covalent triazole linkage formed through strain-promoted azide-alkyne cycloaddition provides mechanical stability that surpasses traditional biotin-streptavidin or digoxigenin-antibody attachment methods [15]. Torsional constraint analysis revealed that dibenzocyclooctyne-linked deoxyribonucleic acid molecules maintain native helical properties, enabling accurate measurements of topological changes during protein-deoxyribonucleic acid interactions [15].

Research findings indicate that Sulfo-Cyanine5 dibenzocyclooctyne labeling preserves the biological activity of nucleic acid substrates [15] [18]. Enzymatic assays conducted with labeled deoxyribonucleic acid substrates showed no significant differences in polymerase activity, ligase efficiency, or restriction endonuclease recognition compared to unlabeled controls [15]. This preservation of biological function enables the study of complex deoxyribonucleic acid-protein assemblies extracted directly from cellular lysates without prior purification steps [15].

Nucleic Acid TypeLabeling PositionReaction EfficiencyForce Stability
Single-stranded DNA5-prime terminus98.5%>120 pN
Double-stranded DNA3-prime terminus96.2%>100 pN
RNA oligonucleotidesInternal position94.8%>80 pN
Modified oligonucleotidesMultiple sites92.1%>90 pN

Single-molecule fluorescence resonance energy transfer experiments have utilized Sulfo-Cyanine5 dibenzocyclooctyne as an acceptor fluorophore in combination with appropriate donor dyes to monitor conformational changes in nucleic acid structures [18] [19]. The photostability and brightness of Sulfo-Cyanine5 enable extended observation periods necessary for tracking slow conformational transitions and rare binding events [18] [20]. Time-resolved measurements have revealed heterogeneous binding kinetics and multiple conformational states that remain hidden in ensemble measurements [18] [19].

Advanced applications of nucleic acid labeling with Sulfo-Cyanine5 dibenzocyclooctyne include the development of molecular beacons for live-cell ribonucleic acid imaging [21]. These structures incorporate azide-modified nucleobases that undergo specific labeling with the fluorophore upon target ribonucleic acid hybridization, enabling real-time visualization of ribonucleic acid transport and localization in neuronal cells [21]. The copper-free chemistry eliminates cellular toxicity concerns while providing sufficient brightness for confocal microscopy applications [21].

Glycan Modification Techniques Using Metabolic Labeling Systems

Metabolic glycan labeling with subsequent Sulfo-Cyanine5 dibenzocyclooctyne conjugation represents a powerful approach for visualizing carbohydrate structures in living systems [22] [23] [24]. This methodology involves the incorporation of azide-containing sugar analogs into cellular glycosylation pathways, followed by bioorthogonal labeling with dibenzocyclooctyne-functionalized fluorophores [23] [25].

The most commonly employed azide-containing sugar precursors include N-azidoacetylmannosamine, N-azidoacetylgalactosamine, and N-azidoacetylglucosamine [24] [25]. These compounds are readily taken up by cells and processed by endogenous glycosyltransferases, resulting in the incorporation of azide functionalities into various glycoconjugates including glycoproteins, glycolipids, and proteoglycans [23] [24]. The azide groups remain chemically inert under physiological conditions but react rapidly with Sulfo-Cyanine5 dibenzocyclooctyne upon exposure [22] [13].

Experimental protocols for metabolic glycan labeling typically involve incubation of target cells with azide-containing sugar analogs for 24 to 72 hours, followed by copper-free click chemistry reactions with Sulfo-Cyanine5 dibenzocyclooctyne [23] [24]. Research findings demonstrate that metabolic labeling does not significantly alter cellular morphology, growth rates, or glycan expression patterns compared to control conditions [23]. Flow cytometry analysis has confirmed successful incorporation of azide functionalities into cell surface glycans, with labeling efficiency exceeding 90% in most cell types tested [23].

Sugar AnalogMetabolic PathwayIncorporation EfficiencyLabeling Density
N-azidoacetylmannosamineSialic acid biosynthesis92.3%>4400 sites/cell
N-azidoacetylgalactosamineO-linked glycosylation88.7%>3400 sites/cell
N-azidoacetylglucosamineN-linked glycosylation85.4%>2300 sites/cell
6-azidofucoseFucosylation pathway79.2%>3000 sites/cell

Live-cell imaging studies utilizing metabolic glycan labeling have revealed dynamic processes of glycan trafficking and endocytosis [13]. Time-lapse microscopy experiments demonstrated that Sulfo-Cyanine5 dibenzocyclooctyne-labeled sialoglycans undergo rapid internalization with half-lives of approximately 15 minutes, providing quantitative insights into glycan turnover rates [13]. The fluorescence signal remained stable throughout extended imaging sessions, enabling long-term tracking of individual glycan populations [13] [22].

Applications in extracellular vesicle research have demonstrated the utility of metabolic glycan labeling for studying vesicle biogenesis and trafficking [23]. Cells treated with N-azidoacetylmannosamine secrete extracellular vesicles containing azide-functionalized glycans that can be subsequently labeled with Sulfo-Cyanine5 dibenzocyclooctyne [23]. Quantitative analysis revealed that individual extracellular vesicles contain more than 4000 azide groups, providing multiple sites for fluorophore attachment and enabling sensitive detection methods [23].

Specialized applications have utilized periodate oxidation methods in combination with Sulfo-Cyanine5 dibenzocyclooctyne labeling to detect endogenous sialic acid residues [22]. This approach converts vicinal diol groups in sialic acids to aldehydes, which subsequently react with hydrazide-functionalized probes [22]. The combination of metabolic labeling and chemical oxidation methods provides complementary information about both newly synthesized and existing glycan populations [22] [24].

Super-Resolution Microscopy with Far-Red Emission Characteristics

Sulfo-Cyanine5 DBCO represents a versatile fluorescent probe with exceptional characteristics for advanced super-resolution microscopy applications. The compound exhibits far-red emission properties with an excitation maximum at 646 nanometers and emission maximum at 662 nanometers, positioning it within the optimal spectral range for biological imaging [1]. This spectral positioning offers significant advantages for deep tissue penetration and reduced cellular autofluorescence interference.
The molecular structure of Sulfo-Cyanine5 DBCO incorporates both the fluorescent cyanine core and the dibenzocyclooctyne functional group, enabling bioorthogonal click chemistry reactions. With a molecular weight of 981.27 grams per mole and molecular formula C₅₃H₅₇N₄KO₈S₂, the compound maintains excellent water solubility while preserving high fluorescence efficiency [1]. The extinction coefficient of 271,000 liters per mole per centimeter combined with a fluorescence quantum yield of 0.28 provides exceptional brightness for single-molecule detection applications [1].

In super-resolution techniques, particularly Stochastic Optical Reconstruction Microscopy, Sulfo-Cyanine5 demonstrates remarkable photoswitching capabilities. Under specific buffer conditions containing thiols, the compound exhibits controlled blinking behavior upon intense laser irradiation, making it an ideal candidate for Single-Molecule Localization Microscopy applications [2]. The photoswitching mechanism enables the temporal separation of fluorophore emission, allowing for precise localization beyond the diffraction limit with nanometer-scale resolution.

Research investigations have demonstrated that Sulfo-Cyanine5 derivatives maintain photostability superior to many conventional fluorophores used in super-resolution microscopy [2] [3]. The compound tolerates repeated excitation cycles without significant photobleaching, ensuring consistent signal acquisition throughout extended imaging sessions. This stability proves crucial for time-lapse super-resolution studies where maintaining signal integrity over prolonged periods becomes essential.

The far-red emission characteristics of Sulfo-Cyanine5 DBCO provide additional advantages in multicolor super-resolution imaging protocols. The spectral separation from shorter-wavelength fluorophores minimizes spectral crosstalk and enables simultaneous imaging of multiple cellular components with high fidelity [3]. Furthermore, the compatibility with standard laser lines at 633 nanometers and 647 nanometers facilitates integration into existing microscopy systems without requiring specialized excitation sources [4].

Comparative studies have shown that Sulfo-Cyanine5 DBCO maintains superior performance compared to alternative far-red fluorophores in demanding super-resolution applications. The combination of high extinction coefficient, optimal quantum yield, and photostability characteristics positions this compound as a preferred choice for applications requiring exceptional sensitivity and resolution .

Multimodal Imaging Platforms Combining Fluorescence and Positron Emission Tomography/Magnetic Resonance Imaging

The integration of Sulfo-Cyanine5 DBCO into multimodal imaging platforms represents a significant advancement in comprehensive biological imaging strategies. The compound's bioorthogonal chemistry capabilities enable the construction of sophisticated imaging probes that combine fluorescence detection with complementary imaging modalities such as Positron Emission Tomography and Magnetic Resonance Imaging.

Research has demonstrated successful development of dual-modal imaging systems incorporating Sulfo-Cyanine5 derivatives with radioisotopes for simultaneous fluorescence and nuclear imaging [6] [7]. These platforms leverage the bioorthogonal click chemistry properties of the DBCO moiety to conjugate radioisotopes such as Copper-64 or Gallium-68, creating agents capable of providing both high-resolution fluorescence imaging and whole-body nuclear imaging capabilities [6].

In one notable investigation, researchers developed silica nanocarriers loaded with both Sulfo-Cyanine5 fluorophores and DOTA chelators for Copper-64 radiolabeling [8]. The resulting dual-modal probes demonstrated exceptional performance in tumor targeting applications, providing both detailed fluorescence microscopy information and quantitative Positron Emission Tomography biodistribution data [8]. The combination enabled researchers to obtain complementary spatial and temporal information across different scales, from cellular-level fluorescence imaging to whole-organism nuclear imaging.

The multimodal approach offers significant advantages in preclinical research applications. Positron Emission Tomography provides quantitative biodistribution information and pharmacokinetic data across entire organisms, while fluorescence imaging enables detailed cellular and subcellular localization studies [7]. The integration of these modalities through Sulfo-Cyanine5 DBCO-based probes eliminates the need for separate imaging agents, ensuring consistent targeting specificity across different imaging platforms.

Magnetic Resonance Imaging integration has been achieved through the development of ferritin-based nanosystems incorporating Sulfo-Cyanine5 derivatives [7]. These platforms combine the high spatial resolution of Magnetic Resonance Imaging with the molecular specificity of fluorescence imaging, enabling comprehensive characterization of biological processes at multiple scales [7]. The ferritin core provides excellent Magnetic Resonance contrast while the surface-conjugated Sulfo-Cyanine5 DBCO enables targeted fluorescence detection.

Advanced multimodal platforms have demonstrated particular utility in cancer research applications. The combination of nuclear imaging for whole-body biodistribution assessment and fluorescence imaging for detailed tumor microenvironment characterization provides comprehensive information for therapeutic development [9] [7]. These systems enable researchers to simultaneously assess drug delivery efficiency, tissue penetration, and cellular uptake mechanisms within the same experimental framework.

Recent developments have focused on creating truly integrated multimodal imaging agents where Sulfo-Cyanine5 DBCO serves as both a fluorescent reporter and a conjugation platform for additional imaging modalities [6]. These advanced systems demonstrate the versatility of bioorthogonal chemistry in creating sophisticated molecular imaging tools capable of providing comprehensive biological information across multiple spatial and temporal scales.

In Vivo Tumor Targeting and Real-Time Surgical Navigation Systems

Sulfo-Cyanine5 DBCO has emerged as a powerful tool for in vivo tumor targeting applications, particularly in the development of real-time surgical navigation systems. The compound's bioorthogonal chemistry capabilities enable precise targeting of tumor tissues while providing bright fluorescence signals for surgical guidance applications.

Metabolic labeling strategies using azide-modified sugars followed by Sulfo-Cyanine5 DBCO conjugation have demonstrated remarkable success in tumor targeting applications [10]. In these approaches, tumor cells are metabolically labeled with azide-containing sugars, creating reactive sites for subsequent click chemistry reactions with DBCO-modified fluorophores [10]. This strategy enables highly specific tumor labeling with minimal background fluorescence in healthy tissues.

Research investigations have shown that metabolically labeled tumor cells can be successfully targeted with azide-modified nanocarriers conjugated to Sulfo-Cyanine5 derivatives [10]. In xenograft tumor models, this approach achieved a 1.7-fold enhancement in tumor accumulation compared to control conditions, demonstrating the specificity and efficiency of the bioorthogonal targeting strategy [10]. The temporal dynamics of tumor targeting showed optimal accumulation within 24 hours post-administration, providing an appropriate timeframe for surgical intervention.

Real-time fluorescence imaging studies have revealed that Sulfo-Cyanine5 DBCO-based tumor targeting systems provide excellent contrast for surgical navigation applications [10]. The far-red emission characteristics of the compound enable deep tissue penetration while minimizing interference from tissue autofluorescence [10]. This combination of properties proves essential for intraoperative imaging where precise tumor margin delineation becomes critical for surgical success.

The development of pretargeting strategies using Sulfo-Cyanine5 DBCO has shown particular promise for improving tumor-to-background ratios in surgical navigation applications [11]. These approaches involve initial administration of targeting agents containing complementary bioorthogonal functional groups, followed by secondary administration of imaging agents containing Sulfo-Cyanine5 DBCO [11]. This two-step process allows for clearance of unbound targeting agents while maintaining specific tumor labeling, resulting in enhanced imaging contrast.

Advanced surgical navigation systems incorporating Sulfo-Cyanine5 DBCO have demonstrated utility in minimally invasive surgical procedures [11]. The bright fluorescence and excellent photostability of the compound enable real-time visualization of tumor tissues during surgical manipulation [11]. This capability proves particularly valuable in procedures where traditional anatomical landmarks may be obscured or difficult to distinguish.

Recent clinical translation efforts have focused on developing Sulfo-Cyanine5 DBCO-based imaging agents compatible with standard surgical imaging systems [12]. These developments require careful optimization of fluorophore properties, including charge distribution and pharmacokinetic characteristics, to ensure optimal performance in clinical applications [12]. Research has shown that molecular modifications can significantly influence biodistribution patterns and clearance kinetics, directly impacting surgical imaging performance.

The integration of artificial intelligence and machine learning algorithms with Sulfo-Cyanine5 DBCO-based surgical navigation systems represents an emerging area of development. These advanced systems can provide real-time image analysis and decision support during surgical procedures, potentially improving surgical outcomes while reducing procedural complexity. The consistent fluorescence properties of Sulfo-Cyanine5 DBCO provide reliable input data for these computational systems, enabling robust performance across diverse surgical applications.

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

1

Exact Mass

980.32548862 g/mol

Monoisotopic Mass

980.32548862 g/mol

Heavy Atom Count

68

Dates

Last modified: 08-11-2024

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